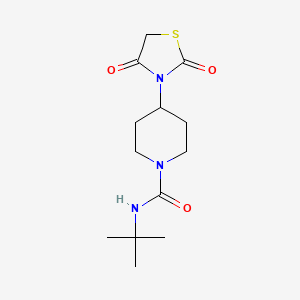![molecular formula C23H21N3O3S B2858085 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235315-51-1](/img/structure/B2858085.png)
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Piperidine is a six-membered ring with one nitrogen atom, and benzo[d]thiazole is a bicyclic compound made up of benzene and thiazole rings . Compounds containing these structures are often found in pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran, piperidine, and benzo[d]thiazole moieties. These structural components could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Aplicaciones Científicas De Investigación
Anti-Tumor Activity
Benzofuran compounds have shown strong anti-tumor activities . A complex benzofuran derivative constructed by a unique free radical cyclization cascade is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . These compounds could potentially be used in the development of new anti-cancer drugs.
Antibacterial Activity
Benzofuran derivatives have demonstrated significant antibacterial properties . This suggests that “N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” could potentially be used in the development of new antibacterial agents.
Anti-Oxidative Activity
Benzofuran compounds have been found to possess anti-oxidative activities . This could potentially be used in the development of treatments for diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . This suggests potential applications in the development of new antiviral drugs.
Anti-Inflammatory and Analgesic Activities
Thiazole derivatives have demonstrated anti-inflammatory and analgesic activities . This suggests that “N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Anticonvulsant Activity
Thiazole derivatives have shown anticonvulsant activities . This suggests potential applications in the development of new treatments for seizure disorders.
Neuroprotective Activity
Thiazole derivatives have demonstrated neuroprotective activities . This suggests potential applications in the development of new treatments for neurodegenerative disorders.
Antifungal Activity
Thiazole derivatives have shown antifungal activities . This suggests potential applications in the development of new antifungal drugs.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-21(22-25-17-6-2-4-8-20(17)30-22)24-14-15-9-11-26(12-10-15)23(28)19-13-16-5-1-3-7-18(16)29-19/h1-8,13,15H,9-12,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKJYUCQHJLDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4R,5S,6R)-2-({3-hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl}methyl)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2858004.png)
![Tert-butyl 7-[(prop-2-enoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2858005.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2858010.png)
![N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B2858011.png)
![N-(3-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2858012.png)
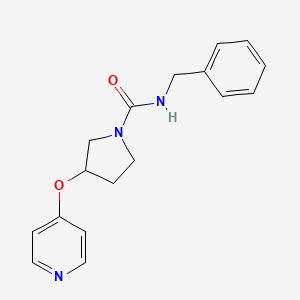
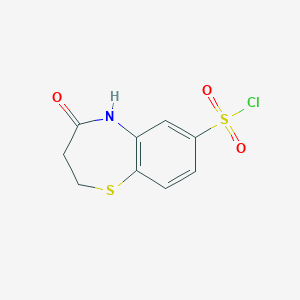
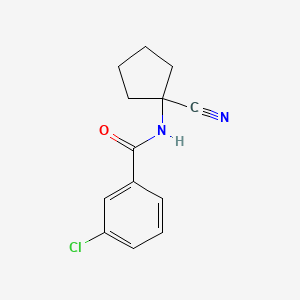
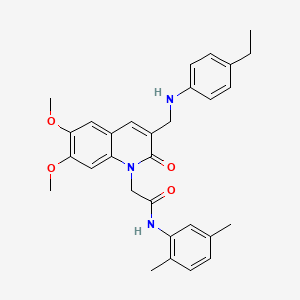

![1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2858023.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858024.png)
